molecular formula C7H14ClNO B2645432 2-chloro-N-(3-methylbutan-2-yl)acetamide CAS No. 77117-42-1

2-chloro-N-(3-methylbutan-2-yl)acetamide

Cat. No.: B2645432
CAS No.: 77117-42-1
M. Wt: 163.65
InChI Key: BTRHQNSPKWWXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-methylbutan-2-yl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is a versatile small molecule scaffold used in various research and industrial applications . This compound is characterized by the presence of a chloroacetamide group attached to a 3-methylbutan-2-yl substituent.

Scientific Research Applications

2-chloro-N-(3-methylbutan-2-yl)acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-methylbutan-2-yl)acetamide is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

2-chloro-N-(3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5(2)6(3)9-7(10)4-8/h5-6H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRHQNSPKWWXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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